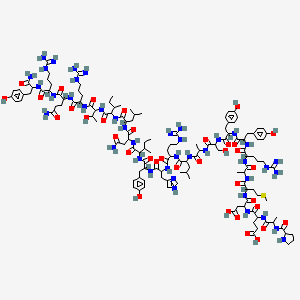

Neuropeptide Y (13-36), human

Description

Properties

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVRWBQWAYQJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C134H207N41O36S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3000.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and History of Human Neuropeptide Y (13-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems of mammals, including humans.[1][2] Since its discovery, NPY has been implicated in a wide array of physiological processes, including the regulation of food intake, blood pressure, and mood.[3] The diverse functions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), designated Y1, Y2, Y4, and Y5 in humans. The study of these receptors and their endogenous ligands has been crucial in understanding the complex signaling networks governed by NPY. A key tool in dissecting this system has been the C-terminal fragment, Neuropeptide Y (13-36) (NPY (13-36)). This technical guide provides an in-depth exploration of the discovery and history of human NPY (13-36), focusing on the seminal research that established its identity and physiological significance.

The Dawn of Neuropeptide Y: Discovery of the Parent Peptide

The story of Neuropeptide Y (13-36) begins with the discovery of its parent molecule, Neuropeptide Y. In 1982, Tatemoto and colleagues at the Karolinska Institute in Sweden reported the isolation of a novel 36-amino acid peptide from the porcine brain.[4][5] They named it Neuropeptide Y due to its N-terminal and C-terminal tyrosine (Y) residues. This discovery was made possible by a chemical detection method developed by Tatemoto and Mutt that identified peptides with a C-terminal amide structure, a common feature of many biologically active peptides.

Subsequent research quickly established the widespread distribution of NPY in the mammalian brain and peripheral nervous system. Early studies in human brain tissue revealed high concentrations of NPY, particularly in the basal ganglia, amygdala, and nucleus accumbens, suggesting its fundamental role in motor control and emotional processing.

The Emergence of a Key Fragment: The "Discovery" of NPY (13-36)

The "discovery" of Neuropeptide Y (13-36) was not a singular event of isolation and sequencing from human tissue in the same manner as its parent peptide. Instead, its significance emerged from functional studies aimed at characterizing the newly discovered NPY receptors. Researchers observed that C-terminal fragments of NPY exhibited differential binding affinities to various tissues, suggesting the existence of multiple NPY receptor subtypes.

A pivotal moment in the history of human NPY (13-36) was the characterization of NPY receptors in the human hippocampus. In a 1991 study published in Brain Research, Li and Hexum identified a 50 kDa NPY receptor in human hippocampal membranes. Through competitive binding assays using various NPY fragments, they demonstrated that this receptor had a high affinity for C-terminal fragments, with a rank order of potency of NPY > NPY(13-36) > NPY(20-36) ≥ NPY(18-36). This pharmacological profile was consistent with the classification of this receptor as a Y2 subtype. This study was instrumental in establishing NPY (13-36) as a selective agonist for the human Y2 receptor and a critical tool for distinguishing it from the Y1 receptor, which shows low affinity for C-terminal fragments.

While the endogenous presence of NPY (13-36) in human circulation and tissues is a result of the enzymatic processing of full-length NPY, its initial identification as a key pharmacological tool was a direct result of these early receptor characterization studies.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that led to the discovery and characterization of NPY and its fragments.

Isolation and Sequencing of Porcine Neuropeptide Y (Tatemoto et al., 1982)

The initial isolation of NPY from porcine brain laid the groundwork for all subsequent research. The protocol involved a multi-step purification process.

-

Tissue Extraction: Porcine brains were extracted with acid and the resulting extract was subjected to a series of chromatographic steps.

-

Chromatography: The purification process likely involved several stages of chromatography, including ion-exchange and gel filtration, to separate peptides based on their charge and size.

-

Chemical Detection: A key innovation was the use of a chemical assay to detect peptides with a C-terminal amide structure. This allowed for the specific targeting of biologically active peptides.

-

Amino Acid Sequencing: The purified peptide was then subjected to amino acid sequencing using the Edman degradation method to determine the primary structure of NPY.

Affinity Labeling of the Human Hippocampal Y2 Receptor (Li and Hexum, 1991)

This study was crucial in characterizing the human Y2 receptor and establishing the selectivity of NPY (13-36).

-

Membrane Preparation: Human hippocampal tissue was homogenized and centrifuged to prepare a crude membrane fraction containing the NPY receptors.

-

Radioligand Binding Assay: The membranes were incubated with radioiodinated NPY ([¹²⁵I]NPY) in the presence or absence of unlabeled NPY or its fragments (including NPY (13-36)) to determine their binding affinities.

-

Affinity Labeling: A cross-linking agent was used to covalently attach the radiolabeled NPY to its receptor.

-

SDS-PAGE and Autoradiography: The membrane proteins were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled receptor was visualized by autoradiography. This allowed for the determination of the molecular weight of the receptor.

Synthesis and Purification of Neuropeptide Y Fragments

The early studies on NPY receptor subtypes relied on the availability of synthetic NPY fragments. The primary method for producing these peptides was, and continues to be, Solid-Phase Peptide Synthesis (SPPS).

-

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. This allows for easy removal of excess reagents and by-products by simple washing steps.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and all protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The crude synthetic peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from impurities based on its hydrophobicity.

-

Characterization: The final purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Quantitative Data

The following tables summarize the key quantitative data from the early studies on human NPY (13-36) and its interaction with the Y2 receptor.

Table 1: Binding Affinity of NPY and its Fragments to the Human Hippocampal Y2 Receptor

| Ligand | IC₅₀ (nM) |

| Neuropeptide Y (1-36) | 0.27 |

| Neuropeptide Y (13-36) | > NPY (1-36) |

| Neuropeptide Y (20-36) | > NPY (13-36) |

| Neuropeptide Y (18-36) | ≥ NPY (20-36) |

Data from Li and Hexum, Brain Research, 1991. The exact IC₅₀ for NPY (13-36) was not provided in the abstract but was shown to be the most potent of the C-terminal fragments.

Signaling Pathways and Experimental Workflows

The actions of Neuropeptide Y (13-36) are mediated through the Y2 receptor, a member of the G protein-coupled receptor family.

Neuropeptide Y (13-36) Signaling Pathway

Caption: Signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.

Experimental Workflow for Y2 Receptor Characterization

Caption: Experimental workflow for the characterization of the human Y2 receptor.

Conclusion

The discovery and characterization of human Neuropeptide Y (13-36) represent a significant milestone in our understanding of the complex NPY system. While not discovered as an isolated endogenous peptide in the traditional sense, its identification as a potent and selective Y2 receptor agonist was a critical step forward. The early research in the late 1980s and early 1990s, built upon the foundational discovery of NPY, provided the essential pharmacological tools to dissect the distinct physiological roles of the Y1 and Y2 receptors. The methodologies developed during this era, from peptide synthesis to receptor binding and characterization techniques, have paved the way for the ongoing development of novel therapeutics targeting the NPY system for a range of disorders, including obesity, cardiovascular diseases, and mood disorders. The history of NPY (13-36) serves as a compelling example of how the study of peptide fragments can unlock a deeper understanding of complex biological signaling systems.

References

- 1. Neuropeptide Y distribution in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y (NPY) and depression: from animal studies to the human condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Neuropeptide Y--a novel brain peptide with structural similarities to peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y: complete amino acid sequence of the brain peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36) Human

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for the human neuropeptide Y (NPY) fragment, NPY (13-36). It details its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Neuropeptide Y (13-36) is a C-terminal fragment of the full-length 36-amino acid neuropeptide Y. It functions as a selective agonist primarily for the Neuropeptide Y receptor type 2 (Y2R), with a lower affinity for the Neuropeptide Y receptor type 5 (Y5R).[1][2] Unlike the full-length NPY, NPY (13-36) exhibits a significantly reduced affinity for the Neuropeptide Y receptor type 1 (Y1R).[3][4] The Y2 receptor is predominantly located on presynaptic neurons, and its activation typically leads to the inhibition of neurotransmitter release.[5]

The signaling cascade initiated by NPY (13-36) binding to the Y2 receptor is mediated through pertussis toxin-sensitive Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, activation of the Y2 receptor by NPY (13-36) attenuates the influx of extracellular calcium, leading to a reduction in intracellular calcium concentrations. This modulation of calcium levels contributes to its inhibitory effect on neurotransmitter secretion.

Activation of the Y5 receptor by NPY (13-36) also couples to Gi proteins and has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of human NPY (13-36) at various NPY receptor subtypes. The data is compiled from studies utilizing different human cell lines and experimental conditions.

| Receptor Subtype | Ligand | Assay Type | Cell Line/System | Ki (nM) | EC50 (nM) | Reference |

| Y1R | human NPY (13-36) | cAMP Inhibition | In vitro | 300 | ||

| Y2R | human NPY (13-36) | cAMP Inhibition | In vitro | 2.2 | ||

| Y4R | human NPY (13-36) | cAMP Inhibition | In vitro | >1,000 | ||

| Y5R | human NPY (13-36) | cAMP Inhibition | In vitro | 20 | ||

| Y2R | NPY (13-36) | Radioligand Binding | Human Neuroblastoma (CHP-234) | 0.64 ± 0.07 (Kd) | ||

| Y2R | NPY (13-36) | Radioligand Binding | Human Neuroblastoma (SMS-KAN) | Potent Ligand |

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Neuropeptide Y (13-36).

References

An In-depth Technical Guide to Human Neuropeptide Y (13-36): Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a significant role in a myriad of physiological processes.[1] Its truncated fragment, Neuropeptide Y (13-36) [NPY (13-36)], has garnered considerable attention as a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2 receptor), and to some extent, the Y5 receptor.[2][3] This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of human NPY (13-36), with a focus on its interaction with the Y2 receptor and the associated signaling pathways. Detailed experimental protocols for studying this peptide are also provided to facilitate further research and drug development endeavors.

Structure and Sequence of Human Neuropeptide Y (13-36)

Amino Acid Sequence and Physicochemical Properties

Human Neuropeptide Y (13-36) is a 24-amino acid peptide fragment derived from the C-terminus of the full-length human Neuropeptide Y. Its sequence and key physicochemical properties are summarized below.

Table 1: Amino Acid Sequence and Physicochemical Properties of Human Neuropeptide Y (13-36)

| Property | Value | Reference |

| Three-Letter Sequence | Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 | [4][5] |

| One-Letter Sequence | PAEDMARYYSALRHYINLITRQRY-NH2 | |

| Molecular Formula | C₁₃₄H₂₀₇N₄₁O₃₆S₁ | |

| Molecular Weight | ~3000.44 g/mol | |

| CAS Registry Number | 122341-40-6 |

Three-Dimensional Structure

The three-dimensional structure of the full-length human neuropeptide Y has been determined by NMR spectroscopy in an aqueous solution (PDB ID: 1RON). This study revealed that the C-terminal portion, encompassing residues 13-36, folds into an amphipathic alpha-helix. The N-terminal region of the full-length peptide is less defined. While a specific structure for the isolated NPY (13-36) fragment is not available in the Protein Data Bank, it is inferred to adopt a similar alpha-helical conformation, which is crucial for its interaction with the Y2 receptor. The crystal structure of the human NPY Y1 receptor has been solved (PDB ID: 5ZBQ), providing insights into the general architecture of NPY receptors. More recently, the cryo-electron microscopy structures of the human Y2 receptor in complex with NPY and another endogenous ligand, PYY(3-36), have been elucidated (PDB ID: 7YON), offering a detailed view of the ligand-binding pocket.

Functional Activity and Signaling Pathways

Receptor Selectivity and Binding Affinity

Human NPY (13-36) is a potent and selective agonist for the Y2 receptor. Truncation of the N-terminus of the full-length NPY results in a significant loss of affinity for the Y1 receptor, while high affinity for the Y2 receptor is maintained. NPY (13-36) has also been shown to stimulate the Y5 receptor, although its primary role is associated with Y2 receptor activation. The binding affinities of human NPY (13-36) for various NPY receptor subtypes are summarized in the table below.

Table 2: Binding Affinities (Ki, nM) of Neuropeptide Y Analogs to Human NPY Receptors

| Ligand | Y1 Receptor (SK-N-MC cells) | Y2 Receptor (SMS-KAN cells) | Reference |

| NPY (1-36) | 0.4 ± 0.1 | 0.4 ± 0.1 | |

| NPY (3-36) | 18 ± 4 | 1.5 ± 0.3 | |

| NPY (13-36) | >1000 | 4.0 ± 0.9 |

Signaling Pathways

Activation of the Y2 receptor by NPY (13-36) primarily initiates signaling through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into its α and βγ subunits can also lead to the modulation of other downstream effectors, including ion channels. In some cellular contexts, Y2 receptors have also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in inositol 1,4,5-trisphosphate (IP3) and intracellular calcium mobilization.

Figure 1: NPY (13-36) Signaling through the Y2 Receptor.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled NPY (13-36) for the Y2 receptor expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing the human Y2 receptor (e.g., CHO-hY2R or SMS-KAN cells).

-

Radioligand (e.g., ¹²⁵I-Peptide YY).

-

Unlabeled NPY (13-36) at a range of concentrations.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled full-length NPY, e.g., 1 µM).

-

GF/C glass fiber filters.

-

96-well plates.

-

Gamma counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of unlabeled NPY (13-36) in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

50 µL of unlabeled NPY (13-36) at various concentrations (for the competition curve) or binding buffer (for total binding) or non-specific binding control.

-

50 µL of cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of NPY (13-36).

-

Determine the IC₅₀ value (the concentration of NPY (13-36) that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 2. Neuropeptide Y2 receptors are involved in enhanced neurogenic vasoconstriction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Neuropeptide Y (13-36), human - Elabscience® [elabscience.com]

The Role of Neuropeptide Y (13-36) in the Human Central Nervous System: A Technical Guide

Executive Summary: Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central nervous system (CNS) and implicated in a vast array of physiological processes.[1][2] This document focuses on the C-terminal fragment, NPY (13-36), a key endogenous ligand that exhibits high selectivity for the Neuropeptide Y Y2 receptor (Y2R), with some activity also reported at the Y5 receptor.[3][4][5] Unlike its parent peptide, NPY (1-36), which potently stimulates food intake, NPY (13-36) does not induce an orexigenic response and is instead a critical modulator of anxiety, neuroprotection, and synaptic transmission. Its effects are often region-specific and context-dependent, presenting a complex but promising profile for therapeutic development. This guide provides an in-depth review of the functions of NPY (13-36) in the CNS, detailing its receptor interactions, signaling pathways, and physiological outcomes, supported by experimental data and methodologies for researchers and drug development professionals.

Receptor Binding and Selectivity

NPY (13-36) is a product of the cleavage of full-length NPY and functions as a preferential agonist for the Y2 receptor subtype. The Y2 receptor is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit the release of NPY and other co-localized neurotransmitters like glutamate and GABA. The binding affinity of NPY (13-36) is significantly lower for the Y1 receptor, which requires the intact N-terminus of the NPY peptide for high-affinity binding. NPY (13-36) has also been shown to activate the Y5 receptor, which is implicated in feeding behavior.

| Ligand | Primary Receptor Target(s) | Key Differentiating Feature in CNS | References |

| NPY (1-36) | Y1, Y2, Y5 | Potent stimulator of food intake (orexigenic) | |

| NPY (13-36) | Y2, Y5 | Does not stimulate food intake; key modulator of anxiety and neuroprotection | |

| [Leu³¹,Pro³⁴]NPY | Y1 | Selective Y1 agonist; anxiolytic and orexigenic effects |

Core Functions of NPY (13-36) in the Central Nervous System

The functional role of NPY (13-36) is multifaceted, with significant implications for anxiety, neuronal survival, and appetite regulation.

The effect of NPY (13-36) on anxiety is notably complex and appears to be dependent on the site of administration within the CNS.

-

Anxiogenic Effects: When administered via intracerebroventricular (ICV) injection in mice, the Y2 agonist NPY (13-36) produced an anxiogenic (anxiety-promoting) effect in the elevated plus-maze test. This suggests that widespread activation of Y2 receptors can contribute to anxiety-like behaviors.

-

Anxiolytic Effects: Conversely, direct microinjection of NPY (13-36) into the vicinity of the locus coeruleus (LC) in rats resulted in an anxiolytic-like (anxiety-reducing) effect. This indicates that the targeted activation of Y2 receptors in specific neural circuits involved in stress and arousal can reduce anxiety. This highlights the region-specific therapeutic potential of targeting Y2 receptors.

References

- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 2. Neuropeptide Y (NPY) and the central nervous system: distribution effects and possible relationship to neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuropeptide Y in Alcohol Addiction and Affective Disorders [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. genscript.com [genscript.com]

Neuropeptide Y (13-36): A Technical Guide to its Human Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is a significant cotransmitter in the sympathetic nervous system, playing a crucial role in cardiovascular regulation. Its C-terminal fragment, Neuropeptide Y (13-36) [NPY (13-36)], is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2). While the cardiovascular effects of the full-length NPY peptide in humans are relatively well-documented, specific clinical data on the direct effects of NPY (13-36) on the human cardiovascular system remain limited. This technical guide synthesizes the available preclinical and indirect human evidence to provide a comprehensive overview for researchers and drug development professionals. We will delve into the known signaling pathways, summarize relevant preclinical data, and detail established experimental protocols for investigating vascular responses to neuropeptides in humans, which can be adapted for future studies on NPY (13-36).

Introduction to Neuropeptide Y and its Fragments

Neuropeptide Y is a highly conserved neurotransmitter and neuromodulator found in both the central and peripheral nervous systems.[1] In the periphery, it is co-localized and co-released with norepinephrine from sympathetic nerves, particularly during periods of high sympathetic activation.[2] NPY exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[3]

The full-length NPY (1-36) peptide can be cleaved by enzymes such as dipeptidyl peptidase-4 (DPP-4) to generate C-terminal fragments.[4] One such fragment, NPY (13-36), demonstrates a high affinity and selectivity for the Y2 receptor, with significantly lower affinity for the Y1 receptor.[5] This selectivity makes NPY (13-36) a valuable tool for investigating the specific physiological roles of the Y2 receptor.

The NPY Y2 Receptor in the Human Cardiovascular System

The NPY Y2 receptor is primarily known for its presynaptic inhibitory function on sympathetic nerve terminals, where its activation leads to a reduction in the release of norepinephrine and NPY itself. This suggests a potential role for Y2 receptor agonists in modulating sympathetic outflow and, consequently, cardiovascular function. Y2 receptors are also expressed in various components of the human cardiovascular system, including vascular smooth muscle cells and the heart, although their functional significance in these tissues is less well-characterized than that of the Y1 receptor.

Activation of presynaptic Y2 receptors can lead to a decrease in heart rate and may counteract the vasoconstrictor effects mediated by Y1 receptors. Preclinical studies in various animal models have shown that NPY (13-36) can elicit cardiovascular responses, including transient changes in blood pressure. However, the translation of these findings to human physiology requires direct investigation.

Preclinical Cardiovascular Effects of NPY (13-36)

While human clinical data is lacking, preclinical studies in animal models provide some insights into the potential cardiovascular effects of NPY (13-36). It is crucial to note that these findings may not be directly transferable to humans.

| Animal Model | Administration Route | Observed Cardiovascular Effects | Reference |

| Anesthetized Rats | Intracerebroventricular | Transiently raised blood pressure. | |

| Anesthetized Guinea Pigs | Intravenous | Inhibition of vagal bradycardia. | |

| Rat model of congestive heart failure | Infusion | Increased renal blood flow. |

These preclinical data suggest that NPY (13-36) can modulate cardiovascular parameters, with effects that may vary depending on the route of administration and the physiological state of the animal. The observed pressor response in some studies highlights the complexity of NPY receptor signaling in cardiovascular control.

Signaling Pathways

The activation of the Y2 receptor by NPY (13-36) initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence various downstream cellular processes.

In the context of the cardiovascular system, particularly at presynaptic nerve terminals, Y2 receptor activation is linked to the inhibition of voltage-gated calcium channels. This reduction in calcium influx is a key mechanism underlying the inhibition of neurotransmitter release.

Figure 1: Signaling pathway of NPY (13-36) via the Y2 receptor.

Experimental Protocols for Human Studies

Investigating the cardiovascular effects of vasoactive substances like NPY (13-36) in humans requires rigorous and well-defined experimental protocols. The intra-arterial infusion of a substance into the forearm, coupled with the measurement of forearm blood flow, is a widely accepted and safe method for assessing its direct vascular effects.

Forearm Blood Flow Measurement via Intra-arterial Infusion

Objective: To determine the dose-dependent effects of NPY (13-36) on forearm vascular resistance.

Methodology:

-

Subject Preparation: Healthy, non-smoking volunteers undergo a screening process, including medical history, physical examination, and baseline cardiovascular measurements. Subjects should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours prior to the study.

-

Catheterization: Under local anesthesia, a cannula is inserted into the brachial artery of the non-dominant arm for drug infusion and continuous blood pressure monitoring. A retrograde intravenous cannula is placed in a dorsal hand vein of the same arm for venous blood sampling.

-

Forearm Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge or Doppler ultrasound. The hand circulation is excluded by inflating a wrist cuff to suprasystolic pressure.

-

Drug Infusion: NPY (13-36) is dissolved in a sterile saline solution and infused at escalating, non-systemically active doses. Each dose is infused for a set period (e.g., 5-10 minutes) to achieve a steady-state response. A saline infusion serves as a control.

-

Data Acquisition: Forearm blood flow, heart rate, and intra-arterial blood pressure are recorded continuously throughout the infusion period. Venous blood samples can be collected to measure local neurotransmitter levels.

-

Data Analysis: Forearm vascular conductance (FVC) is calculated as (Forearm Blood Flow / Mean Arterial Pressure) x 100. Changes in FVC from baseline are plotted against the infused dose of NPY (13-36) to construct a dose-response curve.

Figure 2: Experimental workflow for forearm blood flow studies.

Future Directions and Conclusion

The selective activation of the NPY Y2 receptor by NPY (13-36) presents a promising avenue for therapeutic intervention in cardiovascular diseases characterized by sympathetic overactivity. However, the current lack of direct human clinical data on the cardiovascular effects of NPY (13-36) represents a significant knowledge gap.

Future research should focus on conducting well-controlled clinical trials, utilizing established methodologies such as the forearm blood flow technique, to elucidate the precise dose-dependent effects of NPY (13-36) on human blood pressure, heart rate, and vascular resistance. Such studies are essential for validating the preclinical findings and for determining the therapeutic potential of targeting the NPY Y2 receptor in cardiovascular medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Neuropeptide Y and neurovascular control in skeletal muscle and skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple neuropeptide Y receptors are involved in cardiovascular regulation. Peripheral and central mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropeptide Y (13-36) Human: A Technical Guide to its Role in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a potent and abundant neurotransmitter in the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes, including the intricate regulation of energy metabolism.[1] Among its various fragments, Neuropeptide Y (13-36) [NPY(13-36)] has emerged as a molecule of significant interest due to its selective agonist activity, primarily at the NPY Y2 receptor subtype. This technical guide provides a comprehensive overview of the involvement of human NPY(13-36) in metabolic regulation, detailing its mechanism of action, signaling pathways, and effects on key metabolic parameters. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of complex biological processes.

Data Presentation: Quantitative Analysis of NPY(13-36) Interactions and Effects

The metabolic effects of Neuropeptide Y (13-36) are underpinned by its specific binding affinity to Neuropeptide Y receptors and its subsequent impact on physiological processes. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of Human Neuropeptide Y (13-36) for Human NPY Receptors

| Receptor Subtype | Ligand | Binding Affinity (Ki in nM) | Cell Line/Tissue | Reference |

| Y1 | NPY(13-36) | >1000 | SK-N-MC cells | [2] |

| Y2 | NPY(13-36) | 25.1 | SMS-KAN cells | [2] |

| Y4 | NPY(13-36) | - | - | - |

| Y5 | NPY(13-36) | >300 | Rat Brain | [3] |

Table 2: Effects of Intracerebroventricular (ICV) Administration of NPY(13-36) on Food Intake in Rats

| Peptide | Dose (nmol) | Change in 2-hour Food Intake (g) vs. Saline Control | Reference |

| NPY | 2.4 | +4.8 ± 0.6 | |

| NPY(13-36) | up to 50 | No significant change |

Note: These studies in rats demonstrate that while full-length NPY potently stimulates food intake, NPY(13-36) does not, even at high doses, suggesting a distinct role for the Y2 receptor in the central regulation of feeding behavior compared to the Y1 and Y5 receptors which are known to stimulate feeding.

Signaling Pathways of Neuropeptide Y (13-36)

NPY(13-36) exerts its biological effects by binding to and activating the NPY Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by Y2 receptor activation involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence for the modulation of intracellular calcium concentrations.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of NPY(13-36) and its metabolic effects.

Protocol 1: Competitive Radioligand Binding Assay for NPY Y2 Receptor

This protocol is adapted from methodologies described for NPY receptor binding assays.

1. Membrane Preparation:

-

Culture human neuroblastoma cells known to express the NPY Y2 receptor (e.g., SMS-KAN).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in order:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

25 µL of radiolabeled ligand (e.g., ¹²⁵I-PYY(3-36) at a final concentration of ~25-50 pM).

-

25 µL of competing ligand (unlabeled NPY(13-36) at various concentrations, typically from 10⁻¹² to 10⁻⁶ M) or buffer for total binding, or a high concentration of unlabeled NPY for non-specific binding (e.g., 1 µM).

-

100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: In Vivo Administration of NPY(13-36) in Rodents for Metabolic Studies

This protocol outlines the intracerebroventricular (ICV) injection of NPY(13-36) in rats to assess its central effects on metabolism, based on established procedures.

1. Animal Preparation and Cannula Implantation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley) housed individually with ad libitum access to food and water, maintained on a 12:12-hour light-dark cycle.

-

Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Secure the rat in a stereotaxic frame.

-

Surgically implant a permanent guide cannula into the lateral cerebral ventricle using stereotaxic coordinates.

-

Allow the animals to recover for at least one week post-surgery.

2. Peptide Preparation and ICV Injection:

-

Dissolve human NPY(13-36) in sterile saline to the desired concentrations.

-

On the day of the experiment, gently restrain the conscious and freely moving rat.

-

Insert an injection cannula, connected to a microsyringe via polyethylene tubing, into the guide cannula.

-

Infuse a small volume (e.g., 2-5 µL) of the NPY(13-36) solution or saline (vehicle control) into the lateral ventricle over a period of 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

3. Measurement of Metabolic Parameters:

-

Food Intake: Immediately after the injection, return the rat to its home cage with a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.

-

Body Weight: Record the body weight of the animals daily at the same time.

-

Energy Expenditure and Respiratory Quotient (RQ): Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂). Calculate energy expenditure and RQ (VCO₂/VO₂) to assess fuel utilization.

-

Blood Sampling and Analysis: At the end of the experiment, collect blood samples for the analysis of metabolic hormones (e.g., insulin, leptin, ghrelin) and metabolites (e.g., glucose, triglycerides, free fatty acids) using appropriate assay kits.

4. Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of NPY(13-36) treatment with the vehicle control group.

-

A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

Neuropeptide Y (13-36) represents a valuable tool for dissecting the role of the NPY Y2 receptor in human metabolic regulation. Its high selectivity for the Y2 receptor allows for targeted investigations into the anorexigenic and other metabolic effects mediated by this specific pathway. While central administration in animal models has not shown a direct effect on food intake, the peripheral actions and the interplay with other metabolic hormones warrant further in-depth investigation. The data, protocols, and visualizations provided in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating the NPY Y2 receptor for the management of metabolic disorders. Future clinical trials in humans are necessary to fully elucidate the metabolic consequences of NPY(13-36) administration and to determine its viability as a therapeutic agent.

References

Neuropeptide Y (13-36) and Its Role in Feeding Behavior: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified in the central nervous system.[1][2] It exerts its effects through a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5.[3][4] While the full-length NPY (1-36) peptide robustly stimulates food intake, primarily through Y1 and Y5 receptors, its C-terminal fragment, NPY (13-36), exhibits a distinct pharmacological profile and a divergent role in the regulation of appetite.[1] This technical guide provides a comprehensive overview of the effects of human Neuropeptide Y (13-36) on feeding behavior, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways.

NPY (13-36) is a selective agonist for the Y2 receptor. Y2 receptors are predominantly located presynaptically on neurons, including NPY-releasing neurons in the arcuate nucleus of the hypothalamus, where they function as autoreceptors to inhibit neurotransmitter release. This inhibitory action forms the basis of the observed effects of NPY (13-36) on feeding, which starkly contrast with the orexigenic properties of the full-length peptide.

Experimental Methodologies

The investigation of NPY (13-36)'s effects on feeding behavior predominantly involves intracerebroventricular (ICV) administration in rodent models. This technique allows for the direct delivery of the peptide to the central nervous system, bypassing the blood-brain barrier.

Key Experimental Protocol: Intracerebroventricular Cannulation and Injection in Rats

This protocol outlines a standard procedure for assessing the effects of centrally administered NPY (13-36) on food intake in rats.

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are individually housed in controlled environments with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting).

2. Stereotaxic Surgery for Cannula Implantation:

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

-

Stereotaxic Implantation: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The coordinates are determined based on a standard rat brain atlas.

-

Recovery: A post-operative recovery period of at least one week is allowed before the commencement of experiments. A dummy cannula is kept in the guide cannula to maintain patency.

3. Intracerebroventricular Injection Procedure:

-

Acclimation: On the day of the experiment, rats are acclimated to the testing room for at least one hour.

-

Injection: The dummy cannula is removed, and an injection needle connected to a microsyringe is inserted into the guide cannula. NPY (13-36), dissolved in a sterile vehicle (e.g., 0.9% saline), is infused slowly over 1-2 minutes. Control groups receive an equivalent volume of the vehicle.

-

Post-Infusion: The injection needle is left in place for an additional minute to prevent backflow. The dummy cannula is then reinserted.

4. Measurement of Food Intake:

-

Procedure: Immediately following the injection, pre-weighed amounts of chow are placed in the cages.

-

Data Collection: Food intake is measured at specific time points, typically 1, 2, 4, and 24 hours post-injection, by weighing the remaining food.

5. Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Human Receptor Binding Profile of Neuropeptide Y (13-36)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human receptor binding profile of Neuropeptide Y (13-36) [NPY (13-36)], a C-terminal fragment of the full-length Neuropeptide Y. This document details its binding affinities, functional activities, and the associated signaling pathways, supported by detailed experimental protocols.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors in humans. NPY (13-36) is a major metabolite of NPY, and understanding its interaction with NPY receptors is critical for the development of receptor-subtype-selective ligands for therapeutic applications. This guide focuses on the human receptor binding characteristics of NPY (13-36).

Receptor Binding Affinity of Human NPY (13-36)

NPY (13-36) exhibits a distinct binding profile, showing marked selectivity for the Y2 and Y5 receptors over the Y1 and Y4 receptors. The Y1 receptor has a reduced affinity for C-terminal fragments like NPY (13-36)[1]. In contrast, the Y2 receptor demonstrates a high affinity for such C-terminal fragments[1].

The following table summarizes the available quantitative data on the binding affinity (Ki in nM) of human NPY (13-36) for the human NPY receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Radioligand | Reference |

| Y1 | NPY (13-36) | >1000 | SK-N-MC | ¹²⁵I-PYY | [2] |

| Y2 | NPY (13-36) | ~4-fold higher affinity than NPY (3-36) | SMS-KAN | ¹²⁵I-PYY | [1] |

| Y4 | NPY (13-36) | >300 | HEK293 | ¹²⁵I-[Leu³¹,Pro³⁴]PYY | [3] |

| Y5 | NPY (13-36) | Rank order affinity: NPY > [Pro³⁴]NPY > NPY(3–36) = hPP = [Pro³⁴]NPY(13–36) > [d-Trp³²]NPY = NPY(13–36) | HEK-293 | ¹²⁵I-PYY |

Functional Activity of Human NPY (13-36)

NPY (13-36) acts as an agonist at both the Y2 and Y5 receptors. Its activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The functional potency of NPY (13-36) is summarized in the table below.

| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |

| Y2 | cAMP Inhibition | EC50 (nM) | Data not consistently available in searches | CHO, HEK293 | |

| Y5 | Calcium Mobilization / cAMP Inhibition | Agonist | Potentiates PE-induced MAPK phosphorylation | Primary Cardiomyocytes |

Signaling Pathways

The primary signaling pathway for NPY receptors, including the Y2 and Y5 subtypes preferentially targeted by NPY (13-36), involves coupling to inhibitory G-proteins (Gi/o). Activation of these receptors by NPY (13-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ-subunits of the G-protein can also modulate other downstream effectors, such as ion channels. Furthermore, activation of the Y5 receptor has been shown to involve the extracellular signal-regulated kinase (ERK) signaling pathway.

References

An In-depth Technical Guide to the Interaction of Neuropeptide Y (13-36) with the Human Y5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the human Neuropeptide Y (NPY) Y5 receptor and its ligand, the NPY (13-36) fragment. This document details the binding affinities, downstream signaling pathways, and experimental protocols relevant to studying this specific molecular interaction.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is a member of the pancreatic polypeptide family and is widely distributed throughout the central and peripheral nervous systems.[1][2][3] NPY exerts its diverse physiological effects, including regulation of food intake, cardiovascular function, and cell growth, through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and y6 (a pseudogene in humans).[4][5] The Y5 receptor, in particular, has garnered significant interest due to its implicated role in appetite regulation and potential as a therapeutic target for metabolic diseases.

The N-terminally truncated fragment, NPY (13-36), is known to be a potent agonist at the Y2 receptor. However, it also demonstrates interaction with the Y5 receptor, making the study of this interaction crucial for understanding the specific physiological roles of the Y5 receptor and for the development of selective therapeutic agents. This guide will delve into the quantitative aspects of this interaction, the signaling cascades it initiates, and the methodologies used to investigate it.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities of Neuropeptide Y (13-36) and other relevant ligands for the human Y5 receptor. This data is crucial for comparing the selectivity and potency of various compounds that target this receptor.

| Ligand | Receptor | Assay Type | Cell Line | Radioligand | Ki (nM) | EC50 (nM) | Reference |

| pNPY (13-36) | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | > pNPY (2-36) | ||

| NPY (13-36) | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | > [d-Trp32]NPY | ||

| NPY (13-36) | Y5 | Functional Assay | In vivo (rat) | N/A | |||

| pNPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | 1.7 ± 0.2 (KD) | ||

| p[Leu31Pro34]NPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | Similar to pNPY | ||

| pNPY (2-36) | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | Similar to pNPY | ||

| p[D-Trp32]NPY | hY5 | Radioligand Binding | HEC-1B | [3H]propionyl-pNPY | > pNPY (2-36) | ||

| NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | 0.96 ± 0.19 | ||

| [Pro34]NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Higher than NPY | ||

| NPY (3-36) | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Similar to hPP | ||

| hPP | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | Similar to NPY (3-36) | ||

| [d-Trp32]NPY | Y5 | Radioligand Binding | HEK-293 | [125I]PYY | > NPY (13-36) |

Signaling Pathways

Activation of the human Y5 receptor by its agonists, including NPY (13-36), initiates a cascade of intracellular signaling events primarily through its coupling to Gαi proteins. This leads to the modulation of several key downstream pathways.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the Y5 receptor undergoes a conformational change, leading to the activation of the associated Gαi protein. The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The activation of the Y5 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival. The exact mechanism of ERK1/2 activation by the Y5 receptor can be complex and may involve Gβγ subunits activating downstream effectors, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK1/2.

PI3K/AKT Pathway

Evidence also suggests that NPY, through its receptors including Y5, can activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is fundamental in regulating cell growth, survival, and metabolism. Activation of this pathway typically involves the Gβγ subunits of the G protein recruiting PI3K to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3 then serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate a multitude of downstream targets to exert its effects.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of the NPY (13-36)-Y5 receptor interaction. Below are generalized protocols for key experiments, which should be optimized for specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of NPY (13-36) for the Y5 receptor.

1. Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Y5 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the Y5 receptor (e.g., [125I]PYY or [3H]NPY).

-

Add increasing concentrations of the unlabeled competitor ligand, NPY (13-36).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.

1. Cell Culture:

-

Seed cells stably expressing the human Y5 receptor into a 96-well plate and culture overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of NPY (13-36) to the wells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF, FRET, or ELISA.

4. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the NPY (13-36) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of NPY (13-36) that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Calcium Mobilization Assay

This assay is used to determine if Y5 receptor activation leads to an increase in intracellular calcium, typically through coupling to Gαq or via Gβγ subunit activation of phospholipase C (PLC). While Y5 is primarily Gαi-coupled, co-transfection with a promiscuous G protein like Gα16 can force a calcium response.

1. Cell Culture:

-

Seed cells expressing the human Y5 receptor (and potentially a promiscuous G protein) onto a black, clear-bottom 96-well plate and culture overnight.

2. Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye de-esterification and loading into the cytoplasm.

3. Measurement of Calcium Flux:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add varying concentrations of NPY (13-36) to the wells and immediately begin recording the fluorescence intensity over time.

-

As a positive control, use an agonist known to elicit a calcium response in the cell line.

4. Data Analysis:

-

The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the NPY (13-36) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This technical guide provides a foundational understanding of the interaction between NPY (13-36) and the human Y5 receptor. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery. Further research is warranted to fully elucidate the physiological and pathological implications of this specific receptor-ligand interaction.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of neuropeptide Y and its Y1 and Y5 receptors in maintaining self-renewal and proliferation of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Signaling Pathways of Neuropeptide Y (13-36) in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways activated by the human neuropeptide Y (NPY) fragment, NPY (13-36). As a C-terminal fragment of the full-length NPY, this peptide exhibits selective agonism for specific NPY receptor subtypes, thereby initiating a cascade of intracellular events with significant physiological implications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling networks to facilitate a comprehensive understanding for research and therapeutic development.

Receptor Binding Profile of NPY (13-36)

Neuropeptide Y (13-36) primarily exerts its effects through preferential binding to the Y2 receptor subtype, a member of the G protein-coupled receptor (GPCR) family. While it can also interact with the Y5 receptor, its affinity for the Y1 receptor is significantly lower[1][2][3]. This selectivity is crucial for its distinct physiological roles compared to the full-length NPY.

Table 1: Binding Affinities of NPY (13-36) for Human NPY Receptors

| Receptor Subtype | Ligand | Cell Line | Binding Assay Method | Affinity (Ki/IC50) | Reference |

| Y1 | NPY (13-36) | SK-N-MC | Radioligand Competition Assay (¹²⁵I-PYY) | >1000 nM | [2] |

| Y2 | NPY (13-36) | SMS-KAN | Radioligand Competition Assay (¹²⁵I-PYY) | ~4-fold higher affinity than for Y1 | [4] |

| Y5 | NPY (13-36) | HEK-293 (Y5-expressing) | Not specified | Stimulates Y5 receptor |

Core Signaling Pathways Activated by NPY (13-36)

Upon binding to its primary target, the Y2 receptor, NPY (13-36) initiates a series of intracellular signaling events predominantly through the coupling to inhibitory G proteins (Gi/o). These pathways collectively modulate neuronal excitability, neurotransmitter release, and other cellular functions.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A canonical signaling pathway activated by NPY (13-36) through the Y2 receptor is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.

-

Mechanism: Activation of the Gi/o protein by the Y2 receptor leads to the dissociation of its αi subunit, which directly inhibits the activity of adenylyl cyclase.

-

Consequence: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, and its inhibition can affect gene transcription, metabolism, and ion channel function. In a human neuroblastoma cell line, 100 nM NPY(13-36) was shown to inhibit both basal and forskolin-stimulated cAMP levels.

Modulation of Ion Channels

NPY (13-36) plays a significant role in regulating ion channel activity, which is a key mechanism for its effects on neuronal excitability and neurotransmitter release.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of Y2 receptors leads to the inhibition of N- and L-type voltage-gated calcium channels. This effect is mediated by the βγ subunits of the Gi/o protein. By reducing calcium influx, NPY (13-36) can suppress the release of neurotransmitters from presynaptic terminals. In PC-12 cells, NPY (13-36) was found to attenuate the K+-evoked increase in intracellular calcium by decreasing the influx of extracellular calcium.

-

Activation of G-protein Inwardly Rectifying Potassium (GIRK) Channels: The βγ subunits of the Gi/o protein can also activate GIRK channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Emerging evidence indicates that NPY receptors, including Y2, can activate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

Mechanism: The precise mechanism of Y2 receptor-mediated MAPK/ERK activation is still under investigation but may involve βγ subunit-dependent activation of Src kinases, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade. Studies have shown that NPY can induce the phosphorylation of ERK1/2.

-

Functional Relevance: Activation of the MAPK/ERK pathway by NPY (13-36) could be involved in its long-term effects, such as those related to neuroprotection and angiogenesis.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of NPY (13-36) for NPY receptors.

-

Cell Culture and Membrane Preparation:

-

Culture human cell lines endogenously expressing or transfected with the desired NPY receptor subtype (e.g., SK-N-MC for Y1, SMS-KAN for Y2).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

-

-

Competition Binding Assay:

-

Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) and increasing concentrations of unlabeled NPY (13-36).

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of NPY (13-36) that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.

-

Cell Culture and Treatment:

-

Plate cells expressing the Y2 receptor in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of NPY (13-36).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the NPY (13-36) concentration.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Western Blot for ERK1/2 Phosphorylation

This method is used to assess the activation of the MAPK/ERK pathway.

-

Cell Culture and Stimulation:

-

Grow cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.

-

Stimulate the cells with NPY (13-36) for various time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation.

-

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration upon NPY (13-36) stimulation.

-

Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Live-Cell Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological salt solution.

-

Record baseline fluorescence and then apply NPY (13-36) through the perfusion system.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence intensity (F/F0).

-

Conclusion

Neuropeptide Y (13-36) is a critical signaling molecule that acts primarily through the Y2 receptor to modulate a range of physiological processes. Its core signaling mechanisms involve the Gi/o-mediated inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the MAPK/ERK pathway. A thorough understanding of these pathways, supported by robust experimental data, is essential for the development of novel therapeutics targeting the NPY system for a variety of disorders, including those related to cardiovascular regulation, pain, and neurological conditions. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate signaling networks of NPY (13-36).

References

Neuropeptide Y (13-36) Human: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter abundantly expressed in the central and peripheral nervous systems, playing a crucial role in a vast number of physiological processes[1][2][3][4]. Its C-terminal fragment, Neuropeptide Y (13-36) [NPY (13-36)], acts as a preferential agonist for the NPY Y2 and Y5 receptors[5]. This selectivity distinguishes its functional profile from the full-length NPY, which also potently activates the Y1 receptor. This technical guide provides an in-depth analysis of the therapeutic potential of human NPY (13-36), focusing on its applications in epilepsy, anxiety, and metabolic disorders. We consolidate quantitative data, detail relevant experimental protocols, and provide visualizations of key signaling pathways and workflows to support further research and development in this area.

Core Concepts: NPY Receptors and Signaling

The biological actions of NPY and its fragments are mediated by a family of G-protein coupled receptors (GPCRs), of which four (Y1, Y2, Y4, and Y5) are functional in humans. These receptors primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium (Ca²⁺) and potassium (K⁺) channel activity, and activation of various kinase cascades like the MAP kinase pathway. NPY (13-36) preferentially activates Y2 and Y5 receptors. The Y2 receptor, often located presynaptically, acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters, including glutamate. This mechanism is central to many of its potential therapeutic effects.

Potential Therapeutic Applications

Epilepsy

NPY is considered a potent endogenous antiepileptic agent, with its seizure-suppressing effects primarily mediated through Y2 and Y5 receptors. NPY (13-36), as a Y2/Y5 agonist, has demonstrated significant potential in preclinical epilepsy models.

Mechanism of Action: In the context of epilepsy, the activation of presynaptic Y2 receptors by NPY (13-36) is thought to be a key mechanism. This activation inhibits the release of excitatory neurotransmitters like glutamate from presynaptic terminals, thereby reducing neuronal hyperexcitability and suppressing seizure activity. Studies on human hippocampal slices from pharmacoresistant epilepsy patients have shown that the antiepileptic effect of NPY can be abolished by a specific Y2 receptor antagonist, underscoring the importance of this pathway.

Preclinical Evidence:

-

In mouse hippocampal slice models, exogenous application of NPY (13-36) mimicked the antiepileptic effects of full-length NPY.

-

Dose-response studies showed that NPY (13-36) reversibly blocked hippocampal seizure activity in an all-or-none fashion at concentrations between 0.25 and 1 μM.

-

Gene therapy approaches using adeno-associated virus (AAV) vectors to overexpress NPY or the Y2 agonist NPY (13-36) in the piriform cortex have reported seizure-suppressant effects.

Anxiety and Stress-Related Disorders

The NPY system is a critical modulator of anxiety and the stress response. While Y1 receptor activation is strongly associated with anxiolytic (anxiety-reducing) effects, the role of the Y2 receptor is more complex and appears to be region-dependent.

Mechanism of Action: Y2 receptors function as presynaptic autoreceptors that regulate the release of NPY. Antagonists of Y2 receptors are thought to increase the synaptic levels of endogenous NPY, which can then act on Y1 receptors to produce anxiolytic effects. However, direct administration of the Y2 agonist NPY (13-36) into specific brain regions, such as the locus coeruleus, has also been shown to produce anxiolytic effects, indicating a more direct role for Y2 activation in anxiety modulation.

Preclinical Evidence:

-

Intracerebroventricular (i.c.v.) administration of full-length NPY produces marked anxiolytic-like actions in animal models.

-

While some studies found i.c.v. NPY (13-36) was not anxiolytic, suggesting a primary role for Y1 receptors, other research points to region-specific anxiolytic effects of Y2 activation.

-

NPY, in general, has been shown to prevent stress-induced development of anxiety in models like the forced swim test and elevated plus maze.

Obesity and Metabolic Disorders

The role of the NPY system in energy homeostasis is well-established, with central NPY being one of the most potent stimulators of food intake. However, the effects of NPY (13-36) and Y2 receptor activation are distinct and suggest a different therapeutic angle, particularly concerning peripheral administration.